Cas no 96356-08-0 (2-Ethylimidazo(2,1-B)(1,3,4)thiadiazole-6-carboxylic acid)

2-Ethylimidazo(2,1-B)(1,3,4)thiadiazole-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-ETHYLIMIDAZO(2,1-B)(1,3,4)THIADIAZOLE-6-CARBOXYLIC ACID
- 2-Ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid
- JEXSADKEJFQTLQ-UHFFFAOYSA-N
- VT1402
- 2-Ethylimidazo(2,1-B)(1,3,4)thiadiazole-6-carboxylic acid
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- Inchi: 1S/C7H7N3O2S/c1-2-5-9-10-3-4(6(11)12)8-7(10)13-5/h3H,2H2,1H3,(H,11,12)
- InChI Key: JEXSADKEJFQTLQ-UHFFFAOYSA-N
- SMILES: S1C2=NC(C(=O)O)=CN2N=C1CC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 226
- Topological Polar Surface Area: 95.7
2-Ethylimidazo(2,1-B)(1,3,4)thiadiazole-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM363607-1g |
2-Ethylimidazo(2,1-b)(1,3,4)thiadiazole-6-carboxylic acid |
96356-08-0 | 95%+ | 1g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750768-1g |
2-Ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid |
96356-08-0 | 98% | 1g |
¥5985.00 | 2024-04-23 | |
A2B Chem LLC | AI65274-250mg |
2-Ethylimidazo(2,1-b)(1,3,4)thiadiazole-6-carboxylic acid |
96356-08-0 | 95% | 250mg |
$271.00 | 2024-07-18 | |
A2B Chem LLC | AI65274-1g |
2-Ethylimidazo(2,1-b)(1,3,4)thiadiazole-6-carboxylic acid |
96356-08-0 | 95% | 1g |
$662.00 | 2024-07-18 | |
Crysdot LLC | CD11002284-1g |
2-Ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid |
96356-08-0 | 97% | 1g |
$564 | 2024-07-19 | |
A2B Chem LLC | AI65274-100mg |
2-Ethylimidazo(2,1-b)(1,3,4)thiadiazole-6-carboxylic acid |
96356-08-0 | 95% | 100mg |
$153.00 | 2024-07-18 |
2-Ethylimidazo(2,1-B)(1,3,4)thiadiazole-6-carboxylic acid Related Literature
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Additional information on 2-Ethylimidazo(2,1-B)(1,3,4)thiadiazole-6-carboxylic acid
Introduction to 2-Ethylimidazo(2,1-B)(1,3,4)thiadiazole-6-carboxylic acid (CAS No. 96356-08-0) and Its Emerging Applications in Chemical Biology
2-Ethylimidazo(2,1-B)(1,3,4)thiadiazole-6-carboxylic acid, identified by the CAS number 96356-08-0, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the imidazo[2,1-b][1,3,4]thiadiazole scaffold, a class of molecules known for their diverse pharmacological effects. The presence of both imidazole and thiadiazole rings in its structure endows it with a rich chemical space for interaction with biological targets, making it a promising candidate for further exploration in drug discovery and therapeutic development.
The imido[2,1-b][1,3,4]thiadiazole core is a fused heterocycle consisting of an imidazole ring connected to a thiadiazole ring. This structural motif is well-documented for its ability to modulate various biological pathways, including enzyme inhibition and receptor binding. The 6-carboxylic acid functional group at the C6 position of the thiadiazole ring not only enhances the solubility of the compound but also provides a site for further chemical modification, allowing for the development of derivatives with tailored biological properties.
Recent studies have highlighted the potential of 2-Ethylimidazo(2,1-B)(1,3,4)thiadiazole-6-carboxylic acid as a scaffold for developing novel therapeutic agents. One particularly intriguing area of research is its application in anti-inflammatory and anti-cancer therapies. The compound has been shown to exhibit inhibitory activity against several key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes, making their inhibition a viable strategy for managing inflammatory diseases.
In addition to its anti-inflammatory properties, preliminary in vitro studies have suggested that 2-Ethylimidazo(2,1-B)(1,3,4)thiadiazole-6-carboxylic acid may possess cytotoxic effects against certain cancer cell lines. The mechanisms underlying these effects are thought to involve interference with critical cellular pathways such as those regulating cell proliferation and apoptosis. Specifically, the compound has been observed to induce apoptosis in human breast cancer cells by activating caspase-dependent pathways. This finding underscores the potential of this scaffold as a basis for developing targeted therapies against various malignancies.
The structural versatility of imido[2,1-b][1,3,4]thiadiazole derivatives also makes them attractive for designing molecules with enhanced bioavailability and improved pharmacokinetic profiles. By incorporating functional groups that can interact favorably with biological membranes or transporters, researchers aim to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. For instance, modifications at the ethyl group or the carboxylic acid moiety could be exploited to enhance binding affinity or reduce metabolic degradation.
Advances in computational chemistry and molecular modeling have further accelerated the discovery process for 2-Ethylimidazo(2,1-B)(1,3,4)thiadiazole-6-carboxylic acid derivatives. These tools allow researchers to predict binding interactions with biological targets with high precision before conducting costly wet-lab experiments. By leveraging machine learning algorithms trained on large datasets of known bioactive compounds, virtual screening can rapidly identify promising candidates for further validation. This approach has already been instrumental in identifying novel analogs with improved potency and selectivity.
The synthesis of 2-Ethylimidazo(2,1-B)(1,3,4)thiadiazole-6-carboxylic acid presents an interesting challenge due to the complexity of its heterocyclic core. However, modern synthetic methodologies have made significant strides in facilitating access to such structures. Techniques such as multi-component reactions (MCRs), transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and palladium-catalyzed cyclizations have enabled efficient construction of the desired scaffolds. These advances not only streamline the synthesis but also allow for greater flexibility in modifying the structure to explore new pharmacological profiles.
Future directions in the study of imido[2,1-b][1,3]tetrazolo[5]thiadiazoles, including derivatives of CAS No 96356-08-0, may focus on understanding their mechanisms of action at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide insights into how these compounds interact with their biological targets. Additionally, exploring their potential in combination therapies could yield synergistic effects that enhance therapeutic outcomes.
The growing interest in heterocyclic compounds like imido[2]tetrazolo[5]thiadiazoles underscores their significance as privileged scaffolds in medicinal chemistry. The unique combination of electronic and steric properties offered by these molecules makes them versatile platforms for drug discovery. As research continues to uncover new biological activities and synthetic strategies, compounds such as CAS No 96356-08-0 are poised to play an increasingly important role in addressing unmet medical needs.
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